molecular formula C9H10ClN3O2 B6192679 ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride CAS No. 2680539-00-6

ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B6192679
CAS No.: 2680539-00-6
M. Wt: 227.6
InChI Key:
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Description

Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity. This inhibition disrupts downstream signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride involves the reaction of 2-cyanopyridine with ethyl hydrazinecarboxylate followed by cyclization and subsequent hydrolysis and acidification to obtain the final product.", "Starting Materials": ["2-cyanopyridine", "ethyl hydrazinecarboxylate", "sodium hydroxide", "hydrochloric acid", "ethanol", "water"], "Reaction": ["Step 1: Dissolve 2-cyanopyridine in ethanol and add ethyl hydrazinecarboxylate. Stir the mixture at room temperature for several hours.", "Step 2: Add sodium hydroxide to the reaction mixture and heat to reflux for several hours to promote cyclization.", "Step 3: Cool the reaction mixture and add water to obtain a solid precipitate.", "Step 4: Filter the solid precipitate and wash with water to obtain the crude product.", "Step 5: Dissolve the crude product in hydrochloric acid and heat to reflux for several hours to promote hydrolysis.", "Step 6: Cool the reaction mixture and filter the solid precipitate.", "Step 7: Wash the solid precipitate with water and dry to obtain the final product as a hydrochloride salt."] }

CAS No.

2680539-00-6

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.6

Purity

95

Origin of Product

United States

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